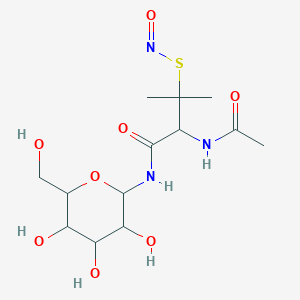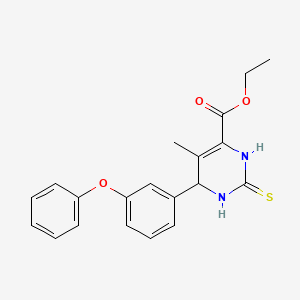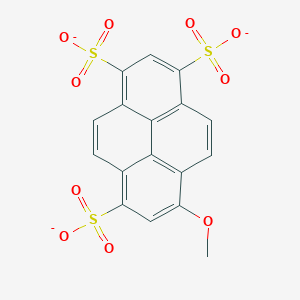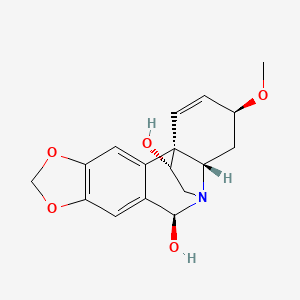
Angustoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angustoline is a natural product found in Camptotheca acuminata, Strychnos angustiflora, and other organisms with data available.
Applications De Recherche Scientifique
Structural Analysis and Synthesis :
- Angustoline's structure features a fused-ring system, including a nearly planar benzimidazole portion and a nearly planar 2,7-naphthyridin-1-one portion, which are slightly twisted due to the tetrahedral nature of the two methylene linkages in the central six-membered ring. This structural analysis highlights its complex molecular architecture (Liew et al., 2011).
- A short total synthesis of this compound has been achieved, indicating its potential for laboratory production and facilitating further study of its properties (Peng et al., 2020).
Cancer Research :
- This compound has demonstrated the ability to inhibit esophageal tumors by regulating the LKB1/AMPK/ELAVL1/LPCAT2 pathway and affecting phospholipid remodeling. This indicates its potential as a therapeutic agent in esophageal cancer treatment (Li et al., 2020).
- It also shows promise in colon cancer treatment. This compound induced cytotoxicity in COLO-205 human colon cancer cells, exhibiting effects on cell autophagy, apoptosis, migration, invasion, and cell cycle arrest (Ding et al., 2019).
Quality Control in Herbal Medicine :
- A study on Sarcocephalus latifolius, a plant used in West African traditional medicine, developed a method for quantifying this compound. This work contributes to the quality control of herbal preparations, ensuring consistent and effective use of this compound-containing medicinal products (Tittikpina et al., 2022).
Potential in Alzheimer’s Disease Treatment :
- Research into Uncaria rhynchophylla, a plant used in treating Alzheimer’s disease, identified this compound as one of the key alkaloids potentially effective in AD treatment. This underscores this compound's potential role in neurodegenerative disease therapy (Zeng et al., 2021).
Propriétés
Numéro CAS |
40041-95-0 |
|---|---|
Formule moléculaire |
C20H17N3O2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
19-(1-hydroxyethyl)-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one |
InChI |
InChI=1S/C20H17N3O2/c1-11(24)15-9-21-10-16-14(15)8-18-19-13(6-7-23(18)20(16)25)12-4-2-3-5-17(12)22-19/h2-5,8-11,22,24H,6-7H2,1H3 |
Clé InChI |
NDHJXXLIRWAMEN-UHFFFAOYSA-N |
SMILES |
CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O |
SMILES canonique |
CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O |
Synonymes |
angustoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester](/img/structure/B1225754.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B1225758.png)

![2-[(2,2-dichloro-3,3-dimethylcyclopropyl)methylthio]-1H-benzimidazole](/img/structure/B1225760.png)



![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B1225766.png)




